

# Comprehensive Spectral & Technical Analysis: 4-Methoxy-4-piperidinecarbonitrile

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 4-Methoxy-4-piperidinecarbonitrile

Cat. No.: B8231730

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## Executive Summary & Compound Identity

**4-Methoxy-4-piperidinecarbonitrile** is a functionalized piperidine derivative characterized by a geminal nitrile and methoxy group at the C4 position. It serves as a dense functional scaffold in medicinal chemistry, particularly for the synthesis of neuroactive compounds (e.g., NK1 antagonists, opioid analogs) where the 4,4-disubstitution pattern imposes specific conformational constraints on the piperidine ring.

## Chemical Identity

Parameter	Detail
IUPAC Name	4-Methoxy-4-piperidinecarbonitrile
Common Name	4-Cyano-4-methoxypiperidine
CAS Number	1082040-34-3 (Hydrochloride salt: 1082040-34-3*)
Molecular Formula	(Free Base)
Molecular Weight	140.18 g/mol (Free Base)
SMILES	<chem>CO[C@@]1(C#N)CCNCC1</chem>

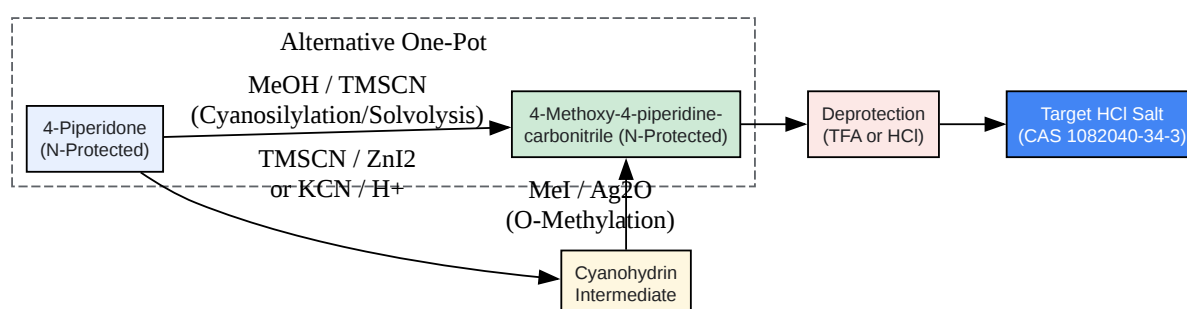
\*Note: This compound is frequently handled as the Hydrochloride (HCl) or N-Boc protected form to prevent self-condensation or polymerization.

## Structural Logic & Synthesis Pathway[4]

To understand the spectral data, one must understand the synthesis. The compound is typically generated via a modified Strecker reaction or cyanohydrin ether formation starting from 4-piperidone.

## Mechanistic Workflow

The synthesis relies on the nucleophilic attack of cyanide on the ketone carbonyl, followed by or concurrent with O-methylation.



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Figure 1: Synthetic pathway showing the origin of the geminal methoxy/nitrile center.

## Spectral Characterization

The following data represents the consensus spectral features for **4-Methoxy-4-piperidinecarbonitrile** (typically as the HCl salt in

or

).

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy[5] [6][7][8][9]

<sup>1</sup>H NMR (400 MHz,

)

The spectrum is dominated by the symmetry of the piperidine ring and the sharp methoxy singlet.

Chemical Shift ( , ppm)	Multiplicity	Integral	Assignment	Structural Insight
9.20 - 9.50	Broad Singlet	2H		Ammonium protons (salt form). Disappears in .
3.35	Singlet	3H		Characteristic methoxy group attached to quaternary C4.
3.15 - 3.25	Multiplet	4H		-protons relative to Nitrogen. Deshielded by ammonium.
2.10 - 2.25	Multiplet	2H	(eq)	Equatorial protons at C3/C5. Rigidified by C4 substitution.
1.90 - 2.05	Multiplet	2H	(ax)	Axial protons at C3/C5.

<sup>13</sup>C NMR (100 MHz,

)  
The quaternary carbon at C4 is the diagnostic peak, significantly shifted by the electron-withdrawing nitrile and oxygen.

Chemical Shift ( , ppm)	Carbon Type	Assignment
119.5	Quaternary ( )	-CN (Nitrile). Characteristic weak intensity.
72.4	Quaternary ( )	C4. Shifted downfield due to geminal O and CN.
53.8	Primary ( )	-OCH <sub>3</sub> . Methoxy carbon.[1] [2]
41.2	Secondary ( )	C2, C6. to Nitrogen.
31.5	Secondary ( )	C3, C5. to Nitrogen.

## B. Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups, specifically the nitrile stretch which is often weak in

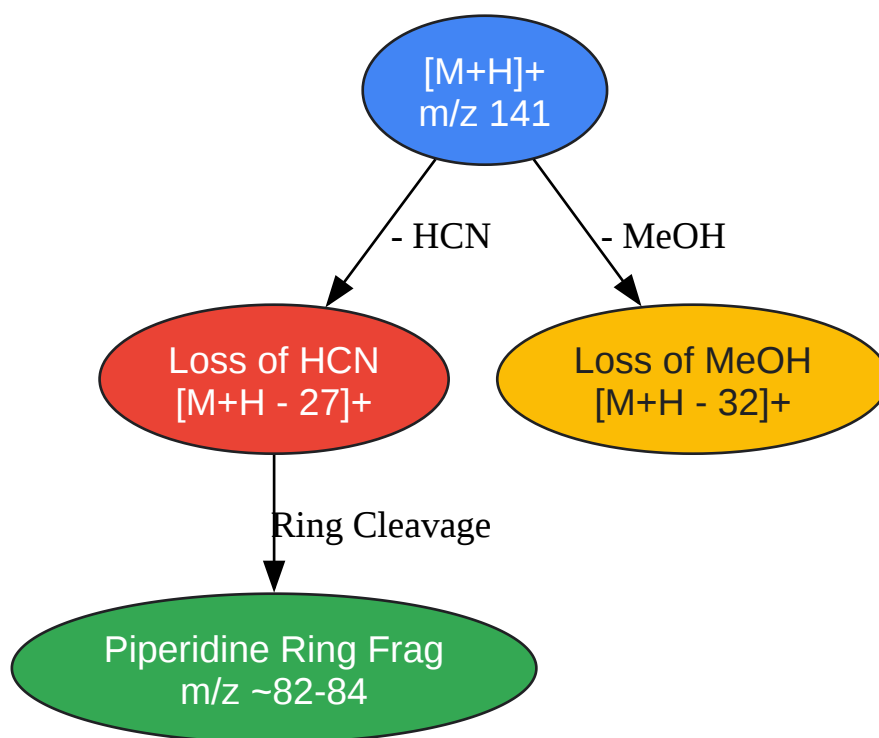
-alkoxy nitriles.

Wavenumber ( )	Vibration Mode	Intensity	Notes
2800 - 3200	Stretch	Broad, Strong	Characteristic of amine salts ( ).
2235 - 2245	Stretch	Weak/Medium	Diagnostic. Can be obscured if weak.
1090 - 1120	Stretch	Strong	Ether linkage ( ).
1450	Bend	Medium	Piperidine ring scissoring.

## C. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) Molecular Ion:

The fragmentation pattern is driven by the stability of the piperidine ring and the lability of the methoxy/nitrile groups.



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Figure 2: Predicted ESI-MS fragmentation pathway.

## Critical Distinction: The "Sufentanil" Trap

Researchers often confuse **4-Methoxy-4-piperidinecarbonitrile** with the 4-(Methoxymethyl) analog used in opioid synthesis. This distinction is critical for regulatory compliance and synthetic success.

Feature	4-Methoxy-4-piperidinecarbonitrile ( <b>This Topic</b> )	4-(Methoxymethyl)-4-piperidinecarbonitrile ( <b>Opioid Precursor</b> )
Structure at C4	directly on Ring	(Methoxymethyl)
CAS	1082040-34-3	1803587-55-4 (HCl)
Primary Use	NK1 antagonists, general scaffold	Synthesis of Sufentanil, Alfentanil
NMR Distinction	Methoxy singlet @ 3.35 ppm	Methoxy singlet @ 3.30 ppm + singlet @ 3.4-3.5 ppm

Warning: Attempting to use the 4-methoxy compound for sufentanil synthesis will fail, as the chain length at C4 is insufficient for the required receptor binding pocket.

## Experimental Protocol: Analytical Validation

To validate the identity of a batch of **4-Methoxy-4-piperidinecarbonitrile HCl**:

- Solubility Check: Dissolve 10 mg in 0.6 mL
  - . Free amines may require
  - , but the HCl salt requires polar solvents.
- <sup>1</sup>H NMR Acquisition: Run 16 scans. Verify the integration ratio of the Methoxy singlet (3H) to the Ring multiplets (8H total).
- TLC Visualization:
  - Stationary Phase: Silica Gel 60 F254.
  - Mobile Phase: DCM:MeOH:NH<sub>4</sub>OH (90:9:1).
  - Stain: Ninhydrin (stains free amine red/purple) or Iodine. UV activity is negligible (no chromophore).

## References

- ChemicalBook. (2025). 4-Methoxy-piperidine-4-carbonitrile Hydrochloride Spectral Data (CAS 1082040-34-3).
- PubChem. (2025). Compound Summary: **4-Methoxy-4-piperidinecarbonitrile**. National Library of Medicine.
- Janssen, P. A. J. (1976). N-4-Substituted-1-(2-arylethyl)-4-piperidiny-N-phenylpropanamides (Sufentanil Patents). (Cited for structural comparison of the methoxymethyl analog). US Patent 3,998,834.
- Kozikowski, A. P., et al. (1998). Synthesis of 4-substituted piperidines via cyanohydrin intermediates. *Journal of Organic Chemistry*. (General methodology for 4-alkoxy-4-cyanopiperidines).

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## Sources

- [1. 4-Methoxy-6-\(1-piperidiny\)-1,3,5-triazine-2-carbonitrile | C10H13N5O | MD Topology | NMR | X-Ray \[atb.uq.edu.au\]](#)
- [2. chemscene.com \[chemscene.com\]](#)
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